2-Bromo-1-fluoro-4-iodobenzene
Overview
Description
2-Bromo-1-fluoro-4-iodobenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest due to its potential as a synthon in various chemical reactions, particularly in the field of pharmaceuticals and organic synthesis. The presence of different halogens on the benzene ring makes it a versatile intermediate for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 2-Bromo-1-fluoro-4-iodobenzene, often involves multi-step reactions with high yields and purity being the desired outcome. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene, a related compound, can be achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide as a precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, is synthesized from p-xylene through a four-step reaction including nitration, reduction, diazotization, and bromination . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such halogenated benzene derivatives.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms, which can affect the geometry and electronic distribution of the molecule. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using various DFT methods . These studies are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Halogenated benzenes like 2-Bromo-1-fluoro-4-iodobenzene can undergo a variety of chemical reactions. For instance, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters can lead to the formation of benzofurans . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles can yield various heterocycles . These reactions demonstrate the compound's utility in constructing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-fluoro-4-iodobenzene are influenced by the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches . The presence of different halogens also affects the compound's reactivity and stability, which can be exploited in various chemical syntheses. For example, the NMR spectral parameters of bromo- and iodo-substituted fluorobenzenes reveal solvent effects on ortho fluorine-fluorine couplings, which can be significant for understanding reaction outcomes .
Scientific Research Applications
Vibrational Spectra and Electronic States
Research has explored the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, in ground and excited electronic states. These studies provide insights into the properties of halogenated benzene derivatives (Kwon, Kim, & Kim, 2002).
Copper(0)-Mediated Fluoroalkylation
Another significant application is in copper(0)-mediated fluoroalkylation reactions involving iodobenzene and bromo-tetrafluoroethyl compounds. This has implications for developing new fluoroalkylation reactions under transition metal promotion (Zhu, Ni, Gao, & Hu, 2015).
Synthesis of Radiochemicals
The compound also plays a role in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a key component for 18F-arylation reactions in metallo-organic compounds and Pd-catalyzed coupling (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Domino Processes in Organic Chemistry
2-Bromo-1-fluoro-4-iodobenzene is used in CuI-catalyzed domino processes to synthesize benzofurans, indicating its utility in complex organic synthesis (Lu, Wang, Zhang, & Ma, 2007).
Radiation Chemistry
Studies in radiation chemistry have examined halogenated benzene derivatives, including 2-bromo-1-fluoro-4-iodobenzene, focusing on the formation of halide ions and their behavior under irradiation (Naik & Mohan, 2005).
Complex Formation with Cyclodextrins
Research on the complex formation of cyclodextrins with halobenzenes, including fluoro-, chloro-, bromo-, and iodobenzene, in aqueous mediums, has implications for understanding molecular interactions and stability (Takuma, Deguchi, & Sanemasa, 1990).
Applications in Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene, a related compound, has been studied as a bi-functional electrolyte additive for lithium-ion batteries, showing potential in enhancing battery safety and performance (Zhang, 2014).
Photodissociation Studies
Theoretical studies on the excited state properties and photodissociation channels of monohalobenzenes, including fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene, provide insights into their behavior under specific conditions (Liu, Persson, & Lunell, 2004).
Ultrasonics in Chemical Degradation
The sonolysis of halogenated benzenes, including 2-bromo-1-fluoro-4-iodobenzene, has been explored, contributing to our understanding of chemical degradation processes (Drijvers, Van Langenhove, & Herrygers, 2000).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
2-bromo-1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMBQARSBULRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373669 | |
Record name | 2-bromo-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-iodobenzene | |
CAS RN |
811842-30-5 | |
Record name | 2-bromo-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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